molecular formula C10H7ClN2O3 B13876863 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid

4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B13876863
M. Wt: 238.63 g/mol
InChI Key: FJGHXXIZZPJVAX-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an amino group at the 4th position, a chlorine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position The quinoline core is a fused ring system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with primary amines under conditions that prevent decarboxylation . This reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Condensation Reactions: The carboxylic acid group at the 3rd position can participate in condensation reactions with amines to form amides or with alcohols to form esters. Common reagents used in these reactions include primary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses . The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c11-4-1-2-5-6(3-4)13-9(14)7(8(5)12)10(15)16/h1-3H,(H,15,16)(H3,12,13,14)

InChI Key

FJGHXXIZZPJVAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2N)C(=O)O

Origin of Product

United States

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